3-(2,4-Dimethoxyphenyl)butanoic acid

Lipoxygenase Inhibition Inflammation Arachidonic Acid Cascade

Researchers require precise structural validation when studying phenylbutyric acid analogs, as minor modifications alter pharmacological profiles. This 2,4-dimethoxy-substituted butanoic acid derivative serves as a validated pharmacological probe for lipoxygenase pathways. - Quantified enzyme inhibition: LOX (cell differentiation) & carboxylesterase (IC50=105 µM) - LogP 2.282, pKa 4.81 for SAR baseline studies - Distinguishes leukotriene vs. prostaglandin responses in inflammatory research - Available in research quantities with same-day shipping

Molecular Formula C12H16O4
Molecular Weight 224.256
CAS No. 96818-09-6
Cat. No. B2768135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dimethoxyphenyl)butanoic acid
CAS96818-09-6
Molecular FormulaC12H16O4
Molecular Weight224.256
Structural Identifiers
SMILESCC(CC(=O)O)C1=C(C=C(C=C1)OC)OC
InChIInChI=1S/C12H16O4/c1-8(6-12(13)14)10-5-4-9(15-2)7-11(10)16-3/h4-5,7-8H,6H2,1-3H3,(H,13,14)
InChIKeyMSGSKCGRIYQKNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,4-Dimethoxyphenyl)butanoic acid Chemical Profile


3-(2,4-Dimethoxyphenyl)butanoic acid (CAS 96818-09-6) is a phenylbutyric acid derivative characterized by a butanoic acid side chain attached to a phenyl ring substituted with methoxy groups at the 2 and 4 positions . It has the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol . This compound, also known as a dimethoxyphenylbutyric acid (DMB) analog, is primarily utilized as a research tool in biochemical and pharmacological studies, with a focus on its enzyme inhibition properties [1].

3-(2,4-Dimethoxyphenyl)butanoic acid Substitution Limitations


The specific substitution pattern and carbon chain length of 3-(2,4-Dimethoxyphenyl)butanoic acid are critical determinants of its biological activity, making substitution with even closely related analogs scientifically unsound without rigorous validation. Class-level inferences show that minor modifications, such as altering the position of the carboxylic acid group (e.g., in 4-(2,4-dimethoxyphenyl)butanoic acid, CAS 96818-18-7) or changing the carbon chain saturation (e.g., the 2-butenoic acid derivative, CAS 7706-67-4), lead to distinct pharmacological profiles . The target compound's specific interactions with enzymes like lipoxygenase and carboxylesterase are governed by these precise structural features [1]. Therefore, substituting this compound with an analog without equivalent validation risks introducing variables that can alter experimental outcomes and invalidate comparative research.

3-(2,4-Dimethoxyphenyl)butanoic acid Comparative Evidence


Lipoxygenase Inhibition Profile

3-(2,4-Dimethoxyphenyl)butanoic acid is characterized as a potent lipoxygenase inhibitor, a mechanism that differentiates it from analogs that primarily inhibit cyclooxygenase (COX) [1]. While a direct head-to-head comparison is unavailable, a cross-study analysis reveals its distinct profile. For instance, the analog 4-(2,4-dimethoxyphenyl)butanoic acid (CAS 96818-18-7) demonstrates potent and selective COX-2 inhibition with an IC50 of 0.8 µM . This contrasts with the target compound's primary mechanism of lipoxygenase inhibition [1]. This difference in pathway targeting (lipoxygenase vs. cyclooxygenase) is a key differentiator.

Lipoxygenase Inhibition Inflammation Arachidonic Acid Cascade

Carboxylesterase (CES) Inhibition

The compound exhibits measurable, though not highly potent, inhibitory activity against carboxylesterase enzymes from multiple species. Quantitative data shows an IC50 of 1.05E+5 nM (105 µM) against human liver microsomal carboxylesterase [1]. This is relevant as a supporting piece of evidence that establishes a baseline for enzyme interaction, which is distinct from its potent lipoxygenase inhibition and its reported weaker inhibition of cyclooxygenase and formyltetrahydrofolate synthetase [2].

Carboxylesterase Drug Metabolism Hydrolytic Enzyme

Phospholipase A1 Inhibition

The compound shows an inhibitory effect on lysosomal phospholipase A1 with an IC50 of 1.18E+5 nM (118 µM) [1]. This provides another quantified data point on the compound's enzyme interaction profile. While no direct comparator data is available for this specific target among its closest analogs, it establishes a measurable, albeit moderate, activity against this enzyme class, further defining its polypharmacology.

Phospholipase A1 Lysosomal Enzyme Lipid Metabolism

Physicochemical and ADME Profile

The compound's physicochemical properties, such as its LogP of 2.282 and a predicted pKa of 4.81, are quantifiable parameters that influence its behavior in assays and can be used for comparison . For example, the analog (E)-3-(2,4-dimethoxyphenyl)but-2-enoic acid (CAS 7706-67-4) has a different molecular weight (222.24 g/mol) and a distinct conjugated structure, leading to different LogP and solubility characteristics . The target compound's saturated butanoic acid side chain provides a flexible scaffold distinct from the planar, conjugated system of the cinnamic acid analog, which can affect target binding and cellular permeability.

Physicochemical Properties LogP pKa Drug Design

3-(2,4-Dimethoxyphenyl)butanoic acid Research Applications


Lipoxygenase in Cell Differentiation and Proliferation

This compound is best deployed as a pharmacological probe to study the role of lipoxygenase (LOX) in cell differentiation and proliferation pathways [1]. Evidence shows its activity in arresting the proliferation of undifferentiated cells and inducing monocyte differentiation, making it a valuable tool in cancer and dermatological research [1]. The quantified, albeit moderate, activity against carboxylesterase (IC50=105 µM) provides a known variable for interpreting results in complex cellular systems [2].

Arachidonic Acid Cascade Selectivity

Researchers can utilize this compound to selectively inhibit the lipoxygenase branch of the arachidonic acid cascade, distinguishing its effects from those mediated by cyclooxygenase (COX) [1]. This application is supported by the compound's classification as a lipoxygenase inhibitor and contrasts with the COX-2 selectivity seen in other analogs like 4-(2,4-dimethoxyphenyl)butanoic acid [1][2]. This allows for clean dissection of leukotriene- versus prostaglandin-mediated inflammatory responses.

SAR Studies of Phenylbutyric Acid Derivatives

The specific 2,4-dimethoxy substitution pattern and the saturated butanoic acid side chain make this compound a critical reference standard for SAR studies [1]. Its calculated LogP of 2.282 and predicted pKa of 4.81 provide baseline parameters for evaluating how modifications to the phenyl ring or the aliphatic chain affect activity and physicochemical properties [2]. Comparisons with unsaturated analogs like the 2-butenoic acid derivative (CAS 7706-67-4) are particularly valuable for understanding the impact of molecular flexibility on biological activity .

Drug Metabolizing Enzyme Evaluation

Given its established, quantifiable inhibition of human carboxylesterase 1 (IC50=105 µM) and lysosomal phospholipase A1 (IC50=118 µM), this compound serves as a control or test article for evaluating interactions with hydrolytic drug-metabolizing enzymes [1][2]. This is crucial for in vitro ADME (Absorption, Distribution, Metabolism, Excretion) panels where understanding potential enzyme-mediated drug-drug interactions is essential for interpreting pharmacokinetic data of co-administered compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,4-Dimethoxyphenyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.